2-Amino-5-(3,3-dimethylmorpholin-4-yl)-4-fluorobenzoic acid
Overview
Description
2-Amino-5-(3,3-dimethylmorpholin-4-yl)-4-fluorobenzoic acid, also known as 4-Fluoro-3,3-dimethylmorpholin-4-yl-2-amino-5-benzoic acid (FDMB), is an organic compound with a wide range of applications in scientific research. FDMB is a small molecule with a molecular weight of 234.22 g/mol, and has a melting point of 145-148°C. FDMB is a useful reagent for a variety of organic reactions, including the synthesis of peptides, proteins, and nucleic acids. It is also used as a catalyst for enzyme-catalyzed reactions and as a substrate for a variety of enzyme-catalyzed reactions.
Scientific Research Applications
Antitumor Activities of Derivatives
- Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, related to 2-Amino-5-(3,3-dimethylmorpholin-4-yl)-4-fluorobenzoic acid, were synthesized and evaluated for antitumor activities against various human cancer cell lines. These derivatives exhibited moderate to high levels of antitumor activities, comparable to 5-fluorouracil, a known anticancer agent (Fang et al., 2016).
Quinoline Derivatives as Fluorophores in Biochemistry and Medicine
- Quinoline derivatives, including those similar to this compound, are known as efficient fluorophores and are widely used in biochemistry and medicine for studying various biological systems (Aleksanyan & Hambardzumyan, 2013).
Amino Acid Prodrugs of Antitumor Benzothiazoles
- Amino acid conjugation, similar to the structure of this compound, has been used to overcome limitations posed by the lipophilicity of antitumor benzothiazoles. These prodrugs showed potential for clinical evaluation due to their effective plasma concentrations and manageable toxic side effects (Bradshaw et al., 2002).
Synthesis of Heterocyclic Cores Using Multi-Component Condensation
- Novel synthesis methods using multi-component condensation, akin to the structure of this compound, have provided access to a range of heterocyclic cores, including indazolinones, benzazepines, and benzoxazepines, which are significant in biological research (Tempest et al., 2001).
Antimicrobial Activity of Derivatives
- Compounds containing structures related to this compound, such as sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, have been studied for antimicrobial potency. Some of these compounds exhibited promising activity in inhibiting microbial growth (Janakiramudu et al., 2017).
Properties
IUPAC Name |
2-amino-5-(3,3-dimethylmorpholin-4-yl)-4-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-13(2)7-19-4-3-16(13)11-5-8(12(17)18)10(15)6-9(11)14/h5-6H,3-4,7,15H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOZKIPIULPDBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C2=C(C=C(C(=C2)C(=O)O)N)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334146-88-1 | |
Record name | 2-amino-5-(3,3-dimethylmorpholin-4-yl)-4-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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